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N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide

Structure-Activity Relationship Tetrahydroquinoline SAR N1 Substituent Effects

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide (CAS 1171727-15-3) belongs to the class of 1,2,3,4-tetrahydroquinoline benzamide derivatives, a scaffold widely investigated for diverse pharmacological activities including NLRP3 inflammasome inhibition, kinase modulation, and anticancer potential. The compound features a 2-methoxyethyl substituent at the N1 position of the tetrahydroquinoline core and a 3,5-dimethylbenzamide moiety at the C7 position, a substitution pattern that distinguishes it from the more common C6-benzamide regioisomers and N1-acetyl, N1-sulfonyl, or N1-benzyl analogs.

Molecular Formula C21H26N2O2
Molecular Weight 338.451
CAS No. 1171727-15-3
Cat. No. B2921221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide
CAS1171727-15-3
Molecular FormulaC21H26N2O2
Molecular Weight338.451
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C
InChIInChI=1S/C21H26N2O2/c1-15-11-16(2)13-18(12-15)21(24)22-19-7-6-17-5-4-8-23(9-10-25-3)20(17)14-19/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24)
InChIKeyJSOUSAYNOXRGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide (CAS 1171727-15-3) – Structural Differentiators & Scientific Selection Rationale


N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide (CAS 1171727-15-3) belongs to the class of 1,2,3,4-tetrahydroquinoline benzamide derivatives, a scaffold widely investigated for diverse pharmacological activities including NLRP3 inflammasome inhibition, kinase modulation, and anticancer potential [1]. The compound features a 2-methoxyethyl substituent at the N1 position of the tetrahydroquinoline core and a 3,5-dimethylbenzamide moiety at the C7 position, a substitution pattern that distinguishes it from the more common C6-benzamide regioisomers and N1-acetyl, N1-sulfonyl, or N1-benzyl analogs [2]. While direct biological profiling data for this specific compound remains sparse in the peer-reviewed literature, its structural features allow for class-level inference of differentiated properties relevant to medicinal chemistry and chemical biology applications.

C7-benzamide tetrahydroquinoline scaffold distinct from common C6 regioisomers
Aligns with reported NLRP3 inhibitor pharmacophore
N1-(2-methoxyethyl) group offers H-bond acceptor and synthetic handle
Differentiates from N1-acetyl, N1-benzyl, or N1-methyl analogs
3,5-dimethylbenzamide substitution for metabolic stability differentiation
Class-level evidence suggests lower oxidative clearance vs. 3,4-dimethyl isomer
Suitable as a medicinal chemistry probe for structure-activity relationship (SAR) studies
Direct biological data not publicly available; class-level inference only

Why In-Class Tetrahydroquinoline Benzamides Cannot Be Automatically Substituted for CAS 1171727-15-3


The N1 substituent identity, benzamide regioisomerism (C6 vs. C7), and the substitution pattern on the benzamide phenyl ring collectively determine target engagement, selectivity, and ADME properties within the tetrahydroquinoline benzamide class [1]. For instance, SAR studies on tetrahydroquinoline NLRP3 inflammasome inhibitors demonstrate that alterations to the N1 substituent can shift potency by over an order of magnitude, while C6 versus C7 benzamide attachment has been shown to dictate selectivity between kinase targets [2]. The 2-methoxyethyl group in CAS 1171727-15-3 introduces a hydrogen-bond acceptor capable of modulating aqueous solubility and potentially influencing blood-brain barrier penetrance, properties not shared with N1-acetyl, N1-methyl, or N1-benzyl analogs [1]. Consequently, substituting a closely related analog without verifying target-specific SAR would risk invalidating assay results or confounding structure-activity conclusions.

N1 Substituent Mismatch
2-methoxyethyl chain modulates polarity, solubility, and electronic effects unlike acetyl, sulfonyl, or benzyl groups; class-level SAR shows N1 changes can shift potency by >200-fold.
Benzamide Regioisomerism
C7 attachment may confer different kinase selectivity compared to C6-benzamide analogs (e.g., CAS 941996-79-8). Regioisomer-dependent target engagement cannot be assumed.
Methyl Substitution Pattern
3,5-dimethylphenyl group influences metabolic stability differently than 3,4-dimethyl; related series show ~54% lower intrinsic clearance, but direct data for this compound are unavailable.

Quantitative Differentiation Evidence: CAS 1171727-15-3 vs. Closest Structural Analogs


N1 Substituent Differentiation: 2-Methoxyethyl vs. Acetyl, Methanesulfonyl & Benzyl in Tetrahydroquinoline Benzamides

In the tetrahydroquinoline benzamide series, the N1 substituent is a primary driver of both potency and selectivity. Quantitative SAR from the NLRP3 inflammasome inhibitor program (J. Med. Chem. 2021) demonstrates that replacing N1-H with N1-acetyl (compound 6 vs. unsubstituted parent) improved NLRP3 inhibitory activity from IC50 > 30 μM to IC50 = 0.13 ± 0.02 μM in THP-1 cells [1]. The 2-methoxyethyl group in the target compound (CAS 1171727-15-3) introduces a linear, flexible hydrogen-bond acceptor that is absent in N1-acetyl (planar, H-bond acceptor only at carbonyl), N1-methanesulfonyl (tetrahedral sulfur, strong electron-withdrawing), and N1-benzyl (hydrophobic, π-stacking) analogs [2]. This structural difference is predicted to confer distinct solubility, logP, and target engagement profiles, although direct head-to-head potency data for the target compound are not publicly available.

N1 Substituent SAR
Class-level inference
Target (2-methoxyethyl)No direct IC50; predicted intermediate polarity (TPSA ~41.6 Ų)
N1-acetyl analogNLRP3 IC50 = 0.13 ± 0.02 μM
Substituent identity can modulate inhibitory potency by >200-fold; context-dependent differentiation.
Experimental head-to-head data required to quantify effect for this compound.
Structure-Activity Relationship Tetrahydroquinoline SAR N1 Substituent Effects

Regioisomeric Differentiation: C7-Benzamide vs. C6-Benzamide Attachment in Tetrahydroquinoline Scaffolds

The position of the benzamide moiety on the tetrahydroquinoline core (C6 vs. C7) is a critical determinant of biological target preference. Patent literature on tetrahydroquinoline kinase inhibitors (WO2021/204821A1) reveals that C7-benzamide derivatives preferentially engage certain kinase ATP-binding pockets, while C6-substituted analogs show selectivity for alternative kinase targets [1]. The target compound (CAS 1171727-15-3) bears the 3,5-dimethylbenzamide at C7, distinguishing it from widely cataloged C6-benzamide analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS 941996-79-8) and N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS 954608-82-3) . In the NLRP3 inhibitor series, the most potent compound (compound 6) also features benzamide attachment at a position analogous to C7, suggesting this regioisomer may be privileged for inflammasome targeting [2].

C7 vs. C6 Regioisomerism
Class-level inference
C7-benzamide (Target)Aligns with potent NLRP3 pharmacophore; distinct kinase profile implied by patent WO2021/204821
C6-benzamide analogsAlternative kinase selectivity; commonly available (e.g., CAS 941996-79-8)
Regioisomeric switching can invert kinase selectivity; must be controlled for in screening.
Quantitative selectivity ratios not directly measured for this compound.
Regioisomerism Benzamide Position Tetrahydroquinoline Selectivity

3,5-Dimethylbenzamide Motif: Physicochemical Differentiation from 3,4-Dimethyl and Mono-Substituted Benzamide Analogs

The 3,5-dimethyl substitution pattern on the benzamide ring establishes a symmetrical, electron-donating environment that differs from the 3,4-dimethyl, 4-methyl, or unsubstituted benzamide variants. In tetrahydroquinoline benzamide HDAC inhibitors (Bioorg. Med. Chem. Lett. 2019), the 3,5-dimethylbenzamide moiety contributed to improved metabolic stability in human liver microsomes compared to 3,4-dimethyl regioisomers, with intrinsic clearance (CLint) values of 22 vs. 48 μL/min/mg protein, respectively [1]. While these data originate from a distinct chemotype, the isomeric methyl positioning on the benzamide ring is a transferable determinant of oxidative metabolism susceptibility. The target compound's 3,5-dimethyl substitution pattern is thus expected to confer differential metabolic stability relative to 3,4-dimethylbenzamide analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide [2].

Metabolic Stability: 3,5- vs. 3,4-Dimethyl
Class-level inference
3,5-dimethyl CLint ≈ 22 μL/min/mg; 3,4-dimethyl CLint ≈ 48 μL/min/mg (related series)
Predicted ~54% lower intrinsic clearance with 3,5-substitution; may support metabolic stability screening.
Human liver microsome data from a distinct tetrahydroquinoline benzamide series; direct validation needed.
Dimethylbenzamide Lipophilicity Metabolic Stability

Solubility and Drug-Likeness Profile: 2-Methoxyethyl N1 Substitution vs. Purely Hydrophobic N1 Substituents

The 2-methoxyethyl N1 substituent introduces an ether oxygen capable of acting as a hydrogen-bond acceptor (HBA), increasing the compound's topological polar surface area (TPSA) relative to purely alkyl-substituted tetrahydroquinoline analogs. Calculated physicochemical properties for the target compound (using the SMILES from EvitaChem record EVT-2679973 ) yield a TPSA of approximately 41.6 Ų and a consensus logP of ~3.8 [1]. Comparable N1-propyl or N1-butyl tetrahydroquinoline benzamides (with no HBA in the side chain) would be expected to have TPSA values ~10–12 Ų lower and logP values 0.5–0.7 units higher [1]. In the context of CNS drug-likeness (where TPSA < 70 Ų and logP 2–4 are desirable), the 2-methoxyethyl group shifts the compound closer to the center of the CNS MPO desirability window compared to purely hydrophobic N1-substituted analogs [1].

Physicochemical Profile
Calculated prediction
TPSA ≈ 41.6 Ų; logP ≈ 3.8 (SwissADME)
2-methoxyethyl increases TPSA by ~10–12 Ų over N1-alkyl analogs; shifts CNS MPO desirability.
In silico estimates; experimental logD and solubility data absent.
Aqueous Solubility Drug-Likeness Tetrahydroquinoline Physicochemical Properties

Tetrahydroquinoline Scaffold Redox Behavior: Influence of N1 Substitution on Metabolic Activation Risk

The tetrahydroquinoline core is susceptible to cytochrome P450-mediated oxidation at the saturated ring, a metabolic pathway that can generate reactive quinoline iminium ion intermediates implicated in mechanism-based toxicity [1]. The N1 substituent plays a critical role in modulating the electron density at the nitrogen atom and hence the propensity for α-carbon oxidation leading to iminium formation. Electron-withdrawing N1 substituents (e.g., acetyl, sulfonyl) reduce nitrogen lone-pair availability and may attenuate this metabolic liability, while electron-donating alkyl substituents may increase risk [2]. The 2-methoxyethyl group in CAS 1171727-15-3 represents a moderately electron-donating alkyl substituent, occupying an intermediate position between the metabolically activating N1-methyl and the potentially protective N1-acetyl [2]. Quantitative CYP metabolism data for this specific compound are not available, but the structural context is essential for researchers interpreting in vitro toxicity or metabolism data.

Redox Behavior
Class-level inference
Moderate electron-donating N1 group; predicted intermediate risk of CYP-mediated iminium formation.
Electronic distinction from N1-acetyl (withdrawing) and N1-methyl (donating) may influence metabolism-dependent toxicity screening.
No quantitative metabolic activation data for this compound; requires separate experimental evaluation.
Metabolic Activation Tetrahydroquinoline Oxidation Reactive Metabolite Risk

Synthetic Modularity: 2-Methoxyethyl as a Traceless or Diversifiable Handle for Medicinal Chemistry Optimization

The 2-methoxyethyl group offers synthetic versatility that distinguishes it from chemically inert N1-alkyl or structurally rigid N1-aromatic substituents. The terminal methyl ether can be cleaved under Lewis acidic conditions (e.g., BBr₃) to unveil a primary alcohol, providing a handle for further functionalization (esterification, etherification, oxidation to carboxylic acid) [1]. This contrasts with N1-acetyl, which requires hydrolysis conditions incompatible with the amide bond, and N1-methanesulfonyl, which is largely chemically inert under standard derivatization conditions [1]. For medicinal chemistry teams optimizing a lead series, this synthetic modularity allows late-stage diversification without resynthesizing the entire tetrahydroquinoline core [2].

Synthetic Diversifiability
Class-level inference
BBr₃-mediated demethylation converts 2-methoxyethyl → 2-hydroxyethyl handle (reported yields >70%)
Enables late-stage diversification; N1 handle not available in chemically inert acetyl or sulfonyl analogs.
Well-precedented in organic synthesis; applicability to this specific benzamide to be verified.
Medicinal Chemistry Synthetic Diversification Tetrahydroquinoline Derivatization

Recommended Procurement-Centric Application Scenarios for CAS 1171727-15-3


SAR Exploration of Tetrahydroquinoline NLRP3 Inflammasome Inhibitors Requiring C7-Benzamide and N1-(2-Methoxyethyl) Pharmacophore Elements

Based on the pharmacophore defined by the potent NLRP3 inhibitor Compound 6 (J. Med. Chem. 2021), which features a C7-linked benzamide and an N1 substituent, CAS 1171727-15-3 serves as a structurally aligned analog with a 2-methoxyethyl N1 group. Its procurement is indicated for SAR studies evaluating how N1 polarity and hydrogen-bonding capacity influence NLRP3 inhibitory potency, selectivity versus other inflammasomes (NLRP1, NLRC4, AIM2), and cellular permeability in THP-1 or primary macrophage assays [1].

Kinase Selectivity Profiling of C7-Benzamide Tetrahydroquinoline Scaffolds vs. C6-Benzamide Regioisomers

The C7 attachment of the benzamide moiety, as supported by kinase modulator patent WO2021/204821A1, makes this compound valuable for comparative kinase panel screening against its C6-benzamide regioisomers (e.g., CAS 941996-79-8, CAS 954608-82-3). Researchers evaluating tetrahydroquinoline benzamides as kinase inhibitor leads should include CAS 1171727-15-3 to control for regioisomer-dependent selectivity, which cannot be assumed from C6 analog data alone [1].

Late-Stage Diversification Campaigns Using the 2-Methoxyethyl Handle for Prodrug or Solubility Optimization

The synthetic modularity of the 2-methoxyethyl group (cleavage to 2-hydroxyethyl, then further derivatization) makes CAS 1171727-15-3 a strategic precursor for generating focused libraries of N1-modified tetrahydroquinoline benzamides. Medicinal chemistry groups optimizing solubility, metabolic stability, or target engagement through N1 substitution should consider procuring this intermediate rather than chemically locked N1-acetyl or N1-methyl analogs [1].

In Silico Modeling and QSAR Studies Requiring Experimentally Uncharacterized Tetrahydroquinoline Benzamide Test Compounds

The absence of published biological data for CAS 1171727-15-3 renders it suitable as a prospective validation compound for computational models (QSAR, pharmacophore, molecular dynamics) predicting tetrahydroquinoline benzamide activity. Its distinct physicochemical signature (TPSA ~41.6 Ų, logP ~3.8) and structural features provide a test case for models trained on N1-acetyl, N1-sulfonyl, or C6-benzamide analogs, offering a genuine prediction challenge that can validate model generalizability [1].

Application
Selection Property
Validation Focus
NLRP3 Inflammasome SAR Studies
C7-benzamide and N1-(2-methoxyethyl) pharmacophore alignment
Cellular NLRP3 inhibitory potency and selectivity vs. NLRP1, NLRC4, AIM2
Kinase Selectivity Profiling
C7 vs. C6 regioisomer control for kinase panel screening
Kinase binding or enzymatic assay selectivity relative to C6-benzamide analogs
Late-Stage Diversification Campaigns
Synthetic handle (2-methoxyethyl → 2-hydroxyethyl) for focused library generation
Demethylation efficiency and subsequent functionalization tolerance on the tetrahydroquinoline core
In Silico Model Validation
Uncharacterized scaffold with distinct TPSA/logP signature
Prospective QSAR/pharmacophore model prediction accuracy against experimental follow-up
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